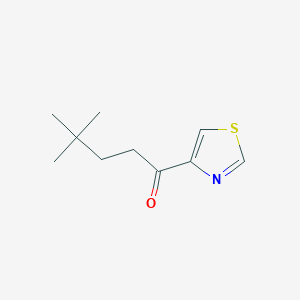
Diethyl 2-aminothiophene-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-aminothiophene-3,4-dicarboxylate is an organic compound with the molecular formula C10H13NO4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two ester groups and an amino group attached to the thiophene ring.
Aplicaciones Científicas De Investigación
Diethyl 2-aminothiophene-3,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antitumor and antiviral compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be tested for various biological activities.
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . The precautionary statements include P233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It has been reported that the compound exhibits significant antiproliferative activity against various human cancer cell lines . This suggests that it may target proteins or pathways involved in cell proliferation.
Mode of Action
Its antiproliferative activity suggests that it may interact with its targets to inhibit cell division or induce apoptosis, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
Given its antiproliferative activity, it is likely that it affects pathways related to cell cycle regulation, apoptosis, or dna replication .
Result of Action
Diethyl 2-aminothiophene-3,4-dicarboxylate has been shown to exhibit significant antiproliferative activity against various human cancer cell lines, including HT-29 (human colon cancer), A549 (human non-small cell lung cancer), and HepG2 (human liver cancer) cells . This suggests that the compound’s action results in the inhibition of cancer cell growth.
Action Environment
It is also worth noting that the synthesis of this compound has been reported to be carried out under green chemistry principles , which aim to reduce the environmental impact of chemical processes.
Análisis Bioquímico
Biochemical Properties
It is known to have a high GI absorption and is not a substrate for P-glycoprotein . It also does not inhibit the enzymes CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .
Cellular Effects
Derivatives of this compound have shown significant antiproliferative activity against breast cancer cells .
Molecular Mechanism
It is known that thiophene derivatives can generate iminyl radicals through a single-electron-transfer (SET) process . These radicals can undergo regioselective C–C bond cleavage through β-elimination, producing new radicals .
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a dark place, sealed in dry conditions, at 2-8°C .
Transport and Distribution
It is known that this compound has a high GI absorption , suggesting that it may be readily absorbed and distributed in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-aminothiophene-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl thiophene-3,4-dicarboxylate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the amino group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-aminothiophene-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols or the amino group to an imine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate: This compound has two amino groups and exhibits similar reactivity but may have different biological activities.
Ethyl 2-amino-5-methylthiophene-3-carboxylate: This derivative has a single ester group and a methyl group, affecting its chemical properties and applications.
Uniqueness
Diethyl 2-aminothiophene-3,4-dicarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These characteristics make it a valuable intermediate in the synthesis of complex molecules and materials .
Propiedades
IUPAC Name |
diethyl 2-aminothiophene-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-14-9(12)6-5-16-8(11)7(6)10(13)15-4-2/h5H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNYRKPPRGWNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104680-25-3 |
Source


|
| Record name | 3,4-diethyl 2-aminothiophene-3,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)


![Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2450796.png)

![Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2450800.png)
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2450801.png)


![Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2450809.png)

